molecular formula C7H6Br2 B1265647 3-Bromobenzyl bromide CAS No. 823-78-9

3-Bromobenzyl bromide

Cat. No.: B1265647
CAS No.: 823-78-9
M. Wt: 249.93 g/mol
InChI Key: ZPCJPJQUVRIILS-UHFFFAOYSA-N
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Description

3-Bromobenzyl bromide: is an organic compound with the chemical formula C₇H₆Br₂ 1-bromo-3-bromomethylbenzene . This compound is characterized by the presence of two bromine atoms attached to a benzene ring, one at the benzyl position and the other at the meta position. It is a colorless to pale yellow solid with a melting point of 39-41°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzyl bromide can be synthesized through the bromination of 3-bromotoluene. The process involves the reaction of 3-bromotoluene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure the selective bromination at the benzyl position .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous-flow protocol for the bromination of benzylic compounds. This method utilizes N-bromosuccinimide as the brominating agent and a compact fluorescent lamp to activate the radical reactions. The process is carried out in acetonitrile as the solvent, avoiding hazardous chlorinated solvents .

Scientific Research Applications

Organic Synthesis

3-Bromobenzyl bromide is primarily utilized as a reagent in organic synthesis. Its structure allows for nucleophilic substitution reactions, making it useful in the preparation of various derivatives. For instance, it has been employed in the synthesis of phosphonates and phosphates through reactions with trialkyl phosphites, yielding new compounds with potential biological activities .

Table 1: Synthetic Applications of this compound

Reaction TypeProduct ExampleYield
Nucleophilic SubstitutionDialkyl phosphonatesGood
Coupling ReactionsVarious biologically active compoundsHigh
Reduction ReactionsCorresponding hydrocarbonsHigh

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its biological activities. Research indicates that it exhibits antiproliferative effects against several cancer cell lines, including prostate (PC-3), liver (HepG-2), breast (MCF-7), and cervical (HeLa) cancer cells, with IC values less than 25 μM. This suggests potential as a lead compound in anticancer drug development.

Table 2: Antiproliferative Activity of this compound

Cell LineIC (μM)
PC-3< 25
HepG-2< 25
MCF-7< 25
HeLa< 25

Antibacterial and Antifungal Properties

In addition to its anticancer properties, this compound has demonstrated broad-spectrum antibacterial activity against various strains and moderate antifungal activity against Candida albicans. These findings indicate its potential utility in treating infections caused by resistant bacterial strains.

Genotoxicity and Safety Profile

While the compound shows promising biological activities, it also raises safety concerns. Studies using the Ames test have indicated genotoxic effects, necessitating further toxicological assessments before therapeutic applications can be considered . Occupational exposure studies have highlighted the need for stringent safety measures when handling this compound due to its corrosive nature and potential health risks.

Case Studies and Research Findings

Several studies have explored the applications of this compound in detail:

  • A study highlighted its use in synthesizing new phosphonate derivatives, showcasing its utility in developing compounds with enhanced biological activities .
  • Another research focused on the synthesis of bivalent inhibitors targeting EGFR kinase, where this compound was used as a key intermediate .

Mechanism of Action

The mechanism of action of 3-bromobenzyl bromide involves its ability to undergo nucleophilic substitution reactions. The bromine atoms in the compound are highly reactive and can be replaced by various nucleophiles. This reactivity allows this compound to interact with biological molecules, such as amines, and inhibit their activity by preventing the formation of hydrogen bonds .

Comparison with Similar Compounds

  • 3-Chlorobenzyl bromide
  • 3-Methoxybenzyl bromide
  • Benzyl bromide
  • 3-Bromobenzyl chloride
  • 4-tert-Butylbenzyl bromide
  • 4-Bromobenzyl bromide
  • 2-Bromobenzyl bromide

Comparison: 3-Bromobenzyl bromide is unique due to the presence of two bromine atoms, which makes it more reactive compared to similar compounds with only one bromine atom. This increased reactivity allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

3-Bromobenzyl bromide, with the chemical formula BrC6H4CH2Br\text{BrC}_6\text{H}_4\text{CH}_2\text{Br} and CAS number 823-78-9, is a halogenated organic compound that has garnered interest in various fields, including medicinal chemistry and synthetic organic chemistry. Its biological activity has implications for drug development, particularly in the synthesis of phosphodiesterase inhibitors and other therapeutic agents.

  • Molecular Weight : 249.93 g/mol
  • Density : 1.9 g/cm³
  • Boiling Point : Approximately 258.2 °C
  • Solubility : Insoluble in water

Biological Activity Overview

This compound exhibits several biological activities due to its ability to participate in nucleophilic substitution reactions, which are fundamental in the synthesis of biologically active compounds.

1. Phosphodiesterase Inhibition

One of the notable applications of this compound is in the synthesis of phosphodiesterase (PDE) inhibitors. PDEs are critical enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. Inhibitors of PDE4, for example, have therapeutic potential in treating inflammatory diseases and depression. The compound has been utilized to create substituted 8-arylquinoline derivatives that act as potent PDE4 inhibitors .

2. Synthesis of New Compounds

This compound serves as a key intermediate in the synthesis of various biologically active molecules:

  • 1,7-di(3-bromobenzyl)cyclen : This compound has shown promise in drug delivery systems due to its structural properties .
  • Phosphonates and Phosphates : The compound reacts with trialkyl phosphites to yield new phosphonates, which may exhibit unique biological activities .

Case Study 1: PDE4 Inhibitors

A study highlighted the structure-activity relationship (SAR) of substituted 8-arylquinoline derivatives synthesized from this compound. These compounds demonstrated significant inhibition of PDE4 activity, with some derivatives showing enhanced selectivity and potency compared to existing inhibitors .

Case Study 2: Anticancer Potential

Research involving the synthesis of new benzylic bromides from this compound indicated potential anticancer activity. The synthesized compounds were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Toxicological Profile

While exploring its biological activities, it is essential to consider the toxicological aspects:

  • Skin and Eye Irritation : this compound is classified as a severe skin irritant and causes serious eye damage upon contact .
  • Respiratory Irritation : Inhalation can lead to respiratory distress and irritation of mucous membranes .

Summary Table of Biological Activities

Activity TypeDescriptionReference
PDE InhibitionSynthesis of potent PDE4 inhibitors
Anticancer ActivityCytotoxic effects on cancer cell lines
Synthesis of PhosphonatesReaction with trialkyl phosphites

Q & A

Q. What are the standard synthetic protocols for preparing 3-bromobenzyl bromide, and how should it be stored post-synthesis?

Basic
this compound is typically synthesized via alkylation or bromination of toluene derivatives. A common method involves reacting benzyl bromide derivatives with bromine under controlled conditions. For example, in the synthesis of a carbamate derivative, this compound was reacted with a cyclopentyl precursor using sodium hydride (NaH) as a base in dry tetrahydrofuran (THF), followed by purification via flash column chromatography (EtOAc/cyclohexane, 15–20% gradient) to achieve 58% yield . Post-synthesis, the compound should be stored at 0–6°C in airtight, light-resistant containers to prevent degradation, as it is moisture-sensitive and prone to hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Basic
Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (DMSO-d6): Peaks at δ 7.51–7.13 (aromatic protons) and δ 4.57–4.45 (CH2Br protons) confirm the benzyl bromide structure .
    • ¹³C NMR (methanol-d4): Signals at δ 78.6 (C-Br) and δ 69.7 (CH2Br) validate the molecular framework .
  • High-Resolution Mass Spectrometry (HRMS): A calculated [M + Na]⁺ ion at m/z 392.0830 matches experimental data (392.0832) for tert-butyl derivatives .
  • Melting Point: Reported range 37–42°C (lit. 37–41°C), with deviations indicating impurities .

Q. How can reaction conditions be optimized for alkylation using this compound to improve yield and selectivity?

Advanced
Optimization strategies include:

  • Catalyst Selection: Use of NaI as a phase-transfer catalyst with K2CO3 enhances reactivity in SN2 reactions (e.g., alkylation of 2,4-difluoro-3-hydroxybenzoic acid) .
  • Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates.
  • Temperature Control: Reactions performed at 50–60°C minimize side reactions like hydrolysis .
  • Stoichiometry: A 1:1 molar ratio of this compound to substrate reduces dimerization byproducts .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point) of this compound?

Advanced
Discrepancies in melting points (e.g., 37–42°C vs. 37–41°C) may arise from:

  • Purity Variations: Impurities from incomplete purification (e.g., residual solvents) lower observed melting ranges.
  • Crystallization Conditions: Slow cooling yields larger crystals with higher melting points.
  • Analytical Methods: Differential Scanning Calorimetry (DSC) provides more accurate thermal data than capillary methods. Cross-reference multiple sources and validate purity via HPLC or GC-MS .

Q. What methodologies are employed in structure-activity relationship (SAR) studies involving this compound derivatives?

Advanced
SAR studies often involve:

  • Derivatization: Introducing substituents (e.g., phosphonic acid groups) via nucleophilic substitution (e.g., reaction with triethyl phosphite at 140°C) to modify bioactivity .
  • Biological Assays: Testing antitumor activity (e.g., inhibition of RNA polymerase II) by varying the benzyl bromide’s position (ortho, meta, para) .
  • Computational Modeling: Density Functional Theory (DFT) predicts electronic effects of bromine on binding affinity .

Q. How is X-ray crystallography utilized to resolve the structural conformation of this compound derivatives?

Advanced
Single-crystal X-ray diffraction (e.g., Oxford Xcalibur E diffractometer) determines:

  • Unit Cell Parameters: Triclinic system (P1 space group) with a = 7.4508 Å, b = 8.1824 Å, c = 11.3663 Å .
  • Bond Angles/Torsions: Br-C-C-Br dihedral angles reveal steric effects influencing reactivity .
  • Electron Density Maps: Validate hydrogen bonding and van der Waals interactions in crystal packing .

Q. What are the best practices for safely handling and disposing of this compound in laboratory settings?

Basic

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical goggles, and fume hoods to avoid skin/eye contact and inhalation .
  • Storage: Keep at 0–6°C in sealed amber vials to prevent thermal decomposition .
  • Waste Disposal: Neutralize with 10% sodium bicarbonate before transferring to halogenated waste containers. Consult local regulations for incineration protocols .

Q. How can researchers troubleshoot low yields in nucleophilic substitution reactions involving this compound?

Advanced
Common issues and solutions:

  • Moisture Contamination: Use molecular sieves or anhydrous solvents to suppress hydrolysis.
  • Incomplete Activation: Pre-dry NaH or K2CO3 at 120°C to remove moisture .
  • Competing Elimination: Lower reaction temperatures (e.g., 0°C) and use bulky bases (e.g., LDA) to favor SN2 pathways .

Q. What advanced analytical techniques are used to assess the purity of this compound in complex mixtures?

Advanced

  • Capillary Electrophoresis (CE): Optimized buffer systems (e.g., 20 mM borate, pH 9.2) resolve bromide ions from chloride contaminants .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Detects volatile byproducts (e.g., dibenzyl ether) via electron ionization .
  • Elemental Analysis: Quantifies bromine content (theoretical: 63.9%) to confirm stoichiometry .

Properties

IUPAC Name

1-bromo-3-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCJPJQUVRIILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061175
Record name Benzene, 1-bromo-3-(bromomethyl)-
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Molecular Weight

249.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-78-9
Record name 3-Bromobenzyl bromide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-(bromomethyl)-
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Record name Benzene, 1-bromo-3-(bromomethyl)-
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Record name Benzene, 1-bromo-3-(bromomethyl)-
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Record name α-3-dibromotoluene
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Synthesis routes and methods I

Procedure details

A mixture of 3-bromotoluene (42.8 g, 0.25 mol), N-bromosuccinimide (48.9 g, 0.275 mol) and benzoyl peroxide (0.75 g) in tetrachloromethane (500 mL) was stirred and heated to reflux for 3 h. The mixture was left to stand overnight at laboratory temperature, the solid was filtered off, washed with tetrachloromethane and the filtrates were evaporated. The residue was distilled in vacuo to yield 52.7 g (62.5%) of 1-bromo-3-bromomethylbenzene, b.p. 135-140° C./1.6 kPa.
Quantity
42.8 g
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48.9 g
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500 mL
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0.75 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

m-bromotoluene (25.33 g; 148.1 mmol), N-bromosuccinimide (26.36 g; 148.1 mmol), and benzoyl peroxide (0.3 g) were added to carbon tetrachloride (200 ml), and the mixture was heated under reflux for 3 hours. The white crystals that precipitated were filtered off, and the filtrate was concentrated under reduced pressure. The residue was taken up in n-hexane (200 ml), and the mixture was left to stand for 15 hours at room temperature. The white crystals that precipitated were filtered off, and the filtrate was concentrated, to thereby yield a yellow oily compound (25.1 g). The compound was analyzed by 1H-NMR and found to be a mixture of the target compound, the starting compound, and a dibromo compound (4.34:1.03:1.00). The yield based on the result of 1H-NMR analysis was 67.9%.
Quantity
25.33 g
Type
reactant
Reaction Step One
Quantity
26.36 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
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200 mL
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Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromobenzyl bromide
3-Bromobenzyl bromide
3-Bromobenzyl bromide
3-Bromobenzyl bromide
3-Bromobenzyl bromide
3-Bromobenzyl bromide

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